molecular formula C21H18N4S B12537938 N~2~-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine CAS No. 667456-98-6

N~2~-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine

Cat. No.: B12537938
CAS No.: 667456-98-6
M. Wt: 358.5 g/mol
InChI Key: IAHVAVRVNROYLS-UHFFFAOYSA-N
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Description

N~2~-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine is a heterocyclic compound that belongs to the benzothiadiazepine family This compound is characterized by its unique structure, which includes a benzothiadiazepine core with phenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenethiol with 4-methylphenyl isocyanate and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: N2-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N~2~-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N~2~-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine can be compared with other benzothiadiazepine derivatives:

Properties

CAS No.

667456-98-6

Molecular Formula

C21H18N4S

Molecular Weight

358.5 g/mol

IUPAC Name

4-N-(4-methylphenyl)-2-N-phenyl-3,1,5-benzothiadiazepine-2,4-diamine

InChI

InChI=1S/C21H18N4S/c1-15-11-13-17(14-12-15)23-21-25-19-10-6-5-9-18(19)24-20(26-21)22-16-7-3-2-4-8-16/h2-14H,1H3,(H,22,24)(H,23,25)

InChI Key

IAHVAVRVNROYLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C(S2)NC4=CC=CC=C4

Origin of Product

United States

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